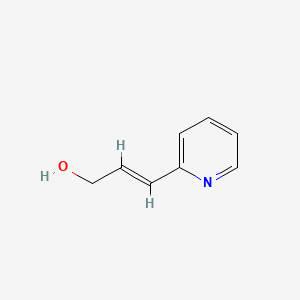

Methyl 4-(4-methylphenyl)-3-oxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

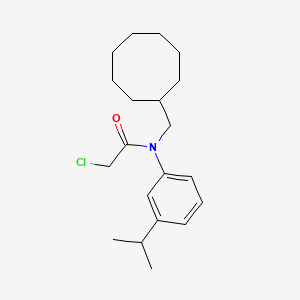

“Methyl 4-(4-methylphenyl)-3-oxobutanoate” is also known as "4-(4-Methylphenyl)-4-oxobutanoic acid" . It is an organic carboxylic acid . The preparation of it is used for undergraduate teaching of organic chemistry synthesis .

Synthesis Analysis

The compound can be prepared by a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride . More detailed synthesis procedures and analysis might be found in specific chemistry literature or databases.Molecular Structure Analysis

The molecular structure of “Methyl 4-(4-methylphenyl)-3-oxobutanoate” is based on structures generated from information available in ECHA’s databases . The molecular formula of the compound is C11H12O3 .Physical And Chemical Properties Analysis

“Methyl 4-(4-methylphenyl)-3-oxobutanoate” appears as a white powder . It has a molar mass of 192.214 g·mol−1 . The compound is insoluble in water . Its melting point is 129 °C (264 °F; 402 K) .Wissenschaftliche Forschungsanwendungen

Biosynthesis of Ethylene

Methyl 4-(4-methylphenyl)-3-oxobutanoate is studied in the context of ethylene biosynthesis from methionine, highlighting its role as a putative intermediate in this biochemical pathway. The compound has been identified in various microbial cultures, indicating its significance in microbial metabolism and its potential application in understanding ethylene production processes (Billington, Golding, & Primrose, 1979).

Antiproliferative Activity

Research has explored the synthesis of derivatives related to methyl 4-(4-methylphenyl)-3-oxobutanoate, focusing on their antiproliferative activities. These studies involve the synthesis of new compounds and their evaluation using in silico methods, suggesting their potential in cancer research and therapy (Yurttaş, Evren, & Özkay, 2022).

Apoptotic Mechanisms

Investigations into the methionine salvage pathway have identified methyl 4-(4-methylphenyl)-3-oxobutanoate as a key compound. Its role in inducing apoptosis independently of certain enzymatic downregulations highlights its potential in studies related to cell death and survival, offering insights into novel therapeutic targets (Tang, Kadariya, Murphy, & Kruger, 2006).

Molecular Docking and Structural Analysis

Research has been conducted on molecular docking and structural analyses of derivatives of methyl 4-(4-methylphenyl)-3-oxobutanoate, providing valuable insights into their interactions with biological targets. Such studies contribute to the understanding of the compound's pharmacological properties and potential applications in drug design (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Nonlinear Optical Materials

The examination of related compounds has also included studies on their nonlinear optical properties. These investigations are crucial for the development of new materials with potential applications in optics and photonics, demonstrating the broader implications of research on methyl 4-(4-methylphenyl)-3-oxobutanoate and its derivatives (Raju, Panicker, Nayak, Narayana, Sarojini, Alsenoy, & Al‐Saadi, 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 4-(4-methylphenyl)-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9-3-5-10(6-4-9)7-11(13)8-12(14)15-2/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQXTWUZOCHHCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2655611.png)

![6-O-ethyl 3-O-methyl 2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2655613.png)

![5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline](/img/structure/B2655614.png)

![N-cyclohexyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2655619.png)

![9-Amino-7-azaspiro[3.5]nonan-6-one;hydrochloride](/img/structure/B2655623.png)

![4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2655626.png)

![2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2655629.png)